2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, 3-ethoxyphenol, and appropriate quinazoline precursors. Common synthetic routes may involve:
Nucleophilic substitution: Reacting 4-chloroaniline with a quinazoline precursor.
Etherification: Introducing the 3-ethoxyphenoxy group through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could target the quinazoline ring or the chlorophenyl group.
Substitution: The compound might participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups at the chlorophenyl position.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazoline: A simpler analog without the ethoxyphenoxypropyl group.
3-(3-ethoxyphenoxy)propylquinazoline: Lacking the chlorophenyl group.
Uniqueness
2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4(3H)-one is unique due to the presence of both the chlorophenyl and ethoxyphenoxypropyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-30-20-7-5-8-21(17-20)31-16-6-15-28-24(18-11-13-19(26)14-12-18)27-23-10-4-3-9-22(23)25(28)29/h3-5,7-14,17H,2,6,15-16H2,1H3 |
InChI Key |
RPCRTUGMNGPXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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